molecular formula C8H7N3O2 B13496688 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13496688
M. Wt: 177.16 g/mol
InChI Key: GDUUZLDUNLQJIJ-UHFFFAOYSA-N
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Description

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to an imidazole moiety with a cyano group at the 2-position

Preparation Methods

The synthesis of 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-(2-cyanoimidazol-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-6-10-3-4-11(6)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

GDUUZLDUNLQJIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2C=CN=C2C#N

Origin of Product

United States

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